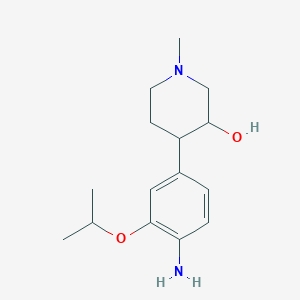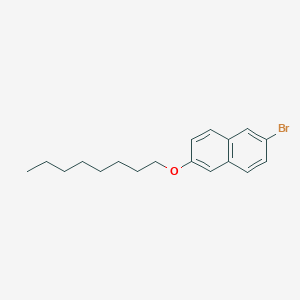
1,2-bis(3-methoxyphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’‘-Dimethoxy-1,1’:2’,1’‘-terphenyl is an organic compound belonging to the terphenyl family It is characterized by the presence of three benzene rings connected linearly, with methoxy groups attached to the 3 and 3’’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene derivatives.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is commonly employed to form the terphenyl backbone. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base.
Methoxylation: The final step involves the introduction of methoxy groups at the 3 and 3’’ positions. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of 3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 3,3’‘-diformyl-1,1’:2’,1’‘-terphenyl or 3,3’‘-dicarboxy-1,1’:2’,1’'-terphenyl.
Reduction: Formation of 3,3’‘-dihydroxy-1,1’:2’,1’'-terphenyl.
Substitution: Formation of various substituted terphenyl derivatives depending on the electrophile used.
科学的研究の応用
3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals.
作用機序
The mechanism of action of 3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
3,3’‘-Dihydroxy-1,1’2’,1’'-terphenyl: Similar structure but with hydroxyl groups instead of methoxy groups.
3,3’‘-Diformyl-1,1’2’,1’'-terphenyl: Contains formyl groups instead of methoxy groups.
3,3’‘-Dicarboxy-1,1’2’,1’'-terphenyl: Contains carboxylic acid groups instead of methoxy groups.
Uniqueness
3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions.
特性
CAS番号 |
929103-41-3 |
|---|---|
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
1,2-bis(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O2/c1-21-17-9-5-7-15(13-17)19-11-3-4-12-20(19)16-8-6-10-18(14-16)22-2/h3-14H,1-2H3 |
InChIキー |
QQKFIMVSWAVXAS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S)-Oxiran-2-yl]methyl 2-methylbenzene-1-sulfonate](/img/structure/B8550805.png)








![tert-butyl N-[1-(furan-2-ylmethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B8550888.png)
![7-Chloro-3-iodo-2-phenyl-pyrano[2,3-b]pyridin-4-one](/img/structure/B8550901.png)


![2,4-Dichloro-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B8550917.png)
